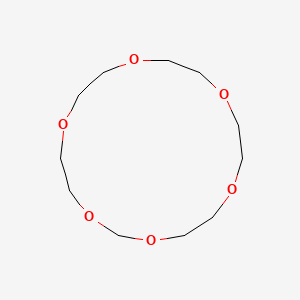

1,3,6,9,12,15-Hexaoxacycloheptadecane

Description

1,3,6,9,12,15-Hexaoxacycloheptadecane is a 17-membered macrocyclic ether containing six oxygen atoms positioned at 1,3,6,9,12,15 locations. This compound belongs to the crown ether family, which is characterized by its ability to selectively bind cations via host-guest interactions. The oxygen atoms form electron-rich cavities, enabling coordination with alkali or alkaline earth metal ions. Crown ethers are pivotal in supramolecular chemistry, catalysis, and ion transport applications due to their structural versatility and selectivity .

Properties

CAS No. |

24194-62-5 |

|---|---|

Molecular Formula |

C11H22O6 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1,3,6,9,12,15-hexaoxacycloheptadecane |

InChI |

InChI=1S/C11H22O6/c1-2-13-4-6-15-8-10-17-11-16-9-7-14-5-3-12-1/h1-11H2 |

InChI Key |

BACZQQMSPFZNJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCOCCOCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches

Acid-Catalyzed Condensation of Diols and Aldehydes

Primary Method :

The most widely reported synthesis involves the acid-catalyzed condensation of acetaldehyde with oligoethylene glycols. This method, adapted from Gold and Sghibartz (1983), proceeds as follows:

Reaction Conditions:

- Reactants : Acetaldehyde (1.4 equiv.) + Triethylene glycol (or higher oligomers).

- Catalyst : Amberlite IR-120 (sulfonic acid resin, 32 g/mol diol).

- Solvent : Dichloromethane/light petroleum (30–40°C b.p., 2:1 v/v).

- Temperature : Reflux (24–36 hours).

- Workup : Filtration, washing with NaHCO$$_3$$, distillation under reduced pressure.

Key Data:

Mechanistic Insight :

The reaction proceeds via hemiacetal intermediates, with the resin acting as a Brønsted acid catalyst. Macrocycle formation is favored under high-dilution conditions to minimize polymerization.

Ring-Closing via Formaldehyde Derivatives

Alternative Route :

Yamashita et al. (1980) demonstrated the synthesis of macrocyclic formals via ring-chain equilibration. For 1,3,6,9,12,15-Hexaoxacycloheptadecane:

Reaction Conditions:

- Reactants : Formaldehyde oligomers (e.g., paraformaldehyde) + Ethylene oxide derivatives.

- Catalyst : Lewis acids (e.g., BF$$3$$·Et$$2$$O).

- Solvent : Dichloromethane.

- Temperature : 25–40°C.

Key Data:

| Parameter | Value |

|---|---|

| Δ$$_r$$H° (liquefaction) | 18 ± 1.1 kJ/mol (CH$$2$$Cl$$2$$ solvent) |

| Equilibrium Constant | Favors macrocycle at <5% w/v monomer concentration |

Limitations : Lower yields compared to diol-aldehyde condensation due to competing polymerization.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1,3,6,9,12,15-Hexaoxacycloheptadecane can undergo various chemical reactions, including:

Oxidation: The ether groups can be oxidized to form peroxides or other oxidized derivatives.

Reduction: Reduction reactions can break the ether linkages, leading to smaller alcohols or hydrocarbons.

Substitution: The hydrogen atoms on the carbon atoms adjacent to the ether oxygen can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,3,6,9,12,15-Hexaoxacycloheptadecane has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another in chemical reactions.

Biology: Crown ethers like this compound are used to study ion transport across biological membranes.

Medicine: They are investigated for their potential use in drug delivery systems, where they can encapsulate and transport therapeutic ions.

Industry: Crown ethers are used in the extraction and separation of metal ions, as well as in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3,6,9,12,15-Hexaoxacycloheptadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure can coordinate with metal ions, effectively encapsulating them. This property is utilized in various applications, such as catalysis and ion transport. The molecular targets and pathways involved include the interaction with metal cations and the facilitation of their movement across different phases or membranes.

Comparison with Similar Compounds

Silicon-Containing Analog (2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane)

Hexazacyclooctadecane (1,4,7,10,13,16-Hexazacyclooctadecane)

Azido-PEG5-Azide

Cyclohexasiloxane

- Applications: Non-reactive siloxane backbone makes it suitable for high-temperature lubricants and cosmetics .

Performance in Ion Selectivity

- Cavity Size : The 17-membered ring of this compound likely accommodates smaller cations (e.g., Na⁺, K⁺), whereas larger crowns like 1,3,6,9,12,14,17,20-Octaoxacyclodocosane (22-membered) target Rb⁺ or Cs⁺ .

Q & A

Q. How to implement multi-scale modeling for studying oxygen bridge flexibility?

- Answer: Combine DFT (density functional theory) for electronic structure analysis of individual bridges with coarse-grained MD simulations for ring dynamics. Use COMSOL Multiphysics to model bulk material properties, integrating AI for parameter optimization .

Methodological Notes

- Data Contradictions: Address discrepancies (e.g., computational vs. experimental ring strain) by isolating variables (solvent effects, measurement techniques) and employing sensitivity analysis .

- Experimental Design: Use quasi-experimental designs with pretest-posttest frameworks to assess intervention efficacy (e.g., catalytic modifications) .

- Security & Integrity: Encrypt sensitive simulation data (e.g., proprietary force fields) using blockchain-based platforms to ensure traceability and prevent breaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.